molecular formula C20H24N2O4S B267653 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

カタログ番号 B267653
分子量: 388.5 g/mol
InChIキー: GHCLIZVMVLSQTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide works by irreversibly binding to BTK, which prevents downstream signaling pathways from being activated. This leads to the inhibition of B-cell activation, proliferation, and survival. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce apoptosis (programmed cell death) in B-cells, reduce the production of cytokines and chemokines, and inhibit the migration of B-cells to lymphoid tissues. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also enhances the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.

実験室実験の利点と制限

One advantage of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its potential for drug resistance, which can arise through mutations in BTK or other components of the B-cell receptor signaling pathway.

将来の方向性

There are several potential future directions for the development of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide in different types of B-cell malignancies and in combination with other therapies.

合成法

The synthesis of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 4-aminobenzene sulfonamide with 2-(bromomethyl)tetrahydrofuran, followed by the reaction with 3-phenylpropanoic acid to yield the final product. The synthesis process has been optimized to improve the yield and purity of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide.

科学的研究の応用

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to inhibit B-cell receptor signaling and disrupt the interaction between B-cells and the tumor microenvironment.

特性

製品名

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

分子式

C20H24N2O4S

分子量

388.5 g/mol

IUPAC名

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H24N2O4S/c23-20(13-8-16-5-2-1-3-6-16)22-17-9-11-19(12-10-17)27(24,25)21-15-18-7-4-14-26-18/h1-3,5-6,9-12,18,21H,4,7-8,13-15H2,(H,22,23)

InChIキー

GHCLIZVMVLSQTN-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

正規SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。